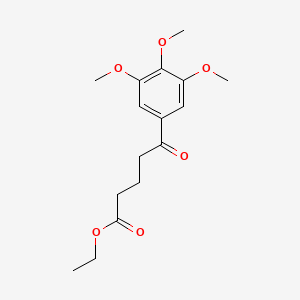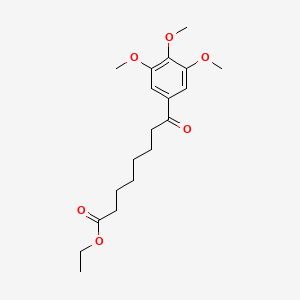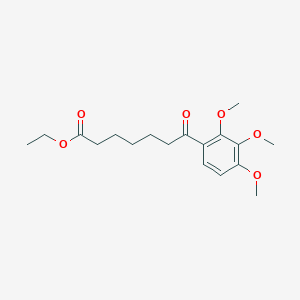
4-(1,3-Dioxan-2-ylethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dioxan-2-ylethyl)benzonitrile is an organic compound with the molecular formula C13H15NO2. It features a benzonitrile group attached to a 1,3-dioxane ring via an ethyl linker. This compound is of interest due to its unique structure, which combines the properties of benzonitriles and dioxanes, making it useful in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxan-2-ylethyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-(1,3-dioxan-2-yl)ethyl magnesium bromide. This Grignard reaction proceeds under anhydrous conditions and requires a suitable solvent such as tetrahydrofuran. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar Grignard reaction, but with optimized conditions for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(1,3-Dioxan-2-ylethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The benzonitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, and halogens like bromine in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: 4-(1,3-Dioxan-2-ylethyl)benzoic acid.
Reduction: 4-(1,3-Dioxan-2-ylethyl)benzylamine.
Substitution: 4-(1,3-Dioxan-2-ylethyl)-2-nitrobenzonitrile or 4-(1,3-Dioxan-2-ylethyl)-2-bromobenzonitrile.
科学研究应用
4-(1,3-Dioxan-2-ylethyl)benzonitrile is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and as a precursor for materials with specific properties.
作用机制
The mechanism of action of 4-(1,3-Dioxan-2-ylethyl)benzonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The dioxane ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The nitrile group can form hydrogen bonds with target proteins, influencing their function.
相似化合物的比较
Similar Compounds
- 4-(1,3-Dioxan-2-ylmethyl)benzonitrile
- 4-(1,3-Dioxan-2-ylethyl)benzaldehyde
- 4-(1,3-Dioxan-2-ylethyl)benzoic acid
Uniqueness
4-(1,3-Dioxan-2-ylethyl)benzonitrile is unique due to the presence of both a benzonitrile group and a 1,3-dioxane ring This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it more versatile compared to similar compounds
属性
IUPAC Name |
4-[2-(1,3-dioxan-2-yl)ethyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-10-12-4-2-11(3-5-12)6-7-13-15-8-1-9-16-13/h2-5,13H,1,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCDTHUYRQUWCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645897 |
Source


|
| Record name | 4-[2-(1,3-Dioxan-2-yl)ethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89013-02-5 |
Source


|
| Record name | 4-[2-(1,3-Dioxan-2-yl)ethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate](/img/structure/B1326088.png)
![Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326089.png)
![Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate](/img/structure/B1326090.png)

